BenchChemオンラインストアへようこそ!

1,4-Dideoxy-1,4-imino-d-arabinitol

Glycogen Phosphorylase Iminosugar Allosteric Inhibition

1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) is a naturally occurring pyrrolidine alkaloid and an iminosugar. It is a potent allosteric inhibitor of glycogen phosphorylase (GP), independent of the enzyme's phosphorylation state or tissue source.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 259140-24-4
Cat. No. B1194975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dideoxy-1,4-imino-d-arabinitol
CAS259140-24-4
Synonyms1,4-dideoxy-1,4-imino-D-arabinitol
1,4-dideoxy-1,4-imino-L-arabinitol
1,4-dideoxy-1,4-iminoarabinitol
1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4alpha))-isomer
1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4beta))-isomer
1,4-dideoxy-1,4-iminoarabinitol, (2S-(2alpha,3beta,4beta))-isomer
1,4-dideoxy-1,4-iminoribitol
2-hydroxymethylpyrrolidine-3,4-diol
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1C(C(C(N1)CO)O)O
InChIInChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m1/s1
InChIKeyOQEBIHBLFRADNM-UOWFLXDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dideoxy-1,4-imino-d-arabinitol (CAS 259140-24-4): A Tool for Investigating Glycogen Metabolism and Glycosidase Function


1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) is a naturally occurring pyrrolidine alkaloid and an iminosugar . It is a potent allosteric inhibitor of glycogen phosphorylase (GP), independent of the enzyme's phosphorylation state or tissue source [1]. DAB exhibits an uncompetitive or noncompetitive mode of inhibition with respect to glycogen and phosphate, respectively, and acts via a distinct mechanism compared to other known GP inhibitors [2]. This compound is a crucial tool for dissecting glycogenolysis pathways, with demonstrated effects in various experimental systems, including isolated enzymes, primary hepatocytes, and in vivo models [3].

Why Procurement of 1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) Requires Specification Over Other Iminosugars


In-class substitution of iminosugar inhibitors is not feasible due to their profound functional divergence based on subtle stereochemical and ring-size variations. 1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) exhibits a unique, potent, and allosteric mechanism of action on glycogen phosphorylase (GP) that is not shared by structurally related compounds [1]. For instance, its enantiomer (LAB), epimers, and analogs with ring-nitrogen substitutions show markedly reduced or abolished GP inhibition [2]. Furthermore, DAB's allosteric effect on GP phosphorylation state and its impact on glycogen synthase activity is opposite to that of other GP inhibitors like CP-91149, leading to distinct functional outcomes in cellular models [3]. Therefore, for experiments where precise modulation of glycogen metabolism is required, substituting DAB with a generic 'glucosidase inhibitor' or even a closely related iminosugar will yield non-comparable or invalid results, underscoring the need for compound-specific procurement.

1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) Quantitative Evidence of Differentiation vs. Analogs and Alternative Inhibitors


Potency and Mechanism of Glycogen Phosphorylase (GP) Inhibition: DAB vs. its Enantiomer (LAB)

DAB is a potent inhibitor of glycogen phosphorylase (GP) with a Ki of approximately 400 nM, independent of the enzyme's phosphorylation state or species of origin [1]. A study directly comparing the inhibitory effects of DAB and its enantiomer, 1,4-dideoxy-1,4-imino-l-arabinitol (LAB), and 29 DAB derivatives on rat muscle GP found that DAB was the most potent, with an IC50 of 0.73 µM. In contrast, LAB showed significantly weaker inhibition, with an IC50 of 3.7 µM, representing a 5-fold difference in potency [2]. This demonstrates that the specific stereochemistry of DAB is critical for its interaction with the GP active site, a property not shared by its mirror-image analog.

Glycogen Phosphorylase Iminosugar Allosteric Inhibition

Divergent Functional Effects in Hepatocytes: DAB vs. CP-91149 on Glycogen Synthase

A direct comparison of two distinct allosteric GP inhibitors, DAB and the indole-2-carboxamide CP-91149, revealed opposite effects on glycogen synthase activity in primary rat hepatocytes [1]. While both compounds inhibit glycogenolysis, CP-91149 induced dephosphorylation of GP and activation of glycogen synthase, thereby stimulating glycogen synthesis. In contrast, DAB induced phosphorylation (activation) of GP but, due to its potent allosteric inhibition, still potently blocked glycogenolysis. Importantly, DAB treatment was associated with the inactivation of glycogen synthase, leading to an inhibition of glycogen synthesis [1].

Glycogen Synthesis Hepatocyte Allosteric Regulation

Enhanced Inhibition of Hepatic Glucose Production by DAB Combined with DNJ

DAB inhibits hepatic glucose production in primary rat hepatocytes with an IC50 of approximately 9 µM [1]. While 1-deoxynojirimycin (DNJ) is a very weak GP inhibitor, it potently inhibits amylo-1,6-glucosidase (IC50 = 0.16 µM) [1]. Notably, the study demonstrates that the inhibition of hepatic glucose production by DAB (d-AB1) was further enhanced in the presence of DNJ [1]. This indicates that the combination of DAB's direct GP inhibition with DNJ's debranching enzyme inhibition can more effectively suppress glucose output than DAB alone.

Hepatocyte Glucose Production Synergistic Inhibition

In Vivo Anti-Hyperglycemic Efficacy and Pharmacokinetic Profile of DAB in Diabetic ob/ob Mice

In a diabetic ob/ob mouse model, subcutaneous administration of DAB resulted in a dose-dependent reduction of blood glucose levels by up to 9 mmol/L, with statistically significant effects observed between 30 and 120 minutes post-dose [1]. This in vivo efficacy is supported by pharmacokinetic data showing high oral bioavailability in both rats (89%) and dogs (78%) [1]. For context, while other GP inhibitors like CP-91149 have shown efficacy in vivo, their reported bioavailability in animal models is often lower (e.g., ~50% in mice) and they may have more pronounced effects on cardiovascular parameters [2].

Diabetes Model In Vivo Efficacy Pharmacokinetics

Defined Application Scenarios for 1,4-Dideoxy-1,4-imino-d-arabinitol Based on Verified Quantitative Evidence


Selective Inhibition of Glycogenolysis in Hepatocytes Without Stimulating Glycogen Synthesis

Procure 1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) when the experimental objective is to block hepatic glycogen breakdown while avoiding the confounding activation of glycogen synthesis. This scenario is supported by head-to-head evidence showing that DAB, in contrast to CP-91149, inactivates glycogen synthase while potently inhibiting glycogen phosphorylase [1]. This makes DAB the optimal tool for studies isolating the impact of glycogenolysis inhibition on processes like gluconeogenesis, AMPK signaling, or glucose production.

In Vivo Investigation of GP Inhibition in Rodent Models of Diabetes

Utilize DAB for in vivo studies in diabetic mouse or rat models where high oral bioavailability and target engagement are essential. Data demonstrate DAB has an 89% oral bioavailability in rats and reduces blood glucose by up to 9 mmol/L in diabetic ob/ob mice [1]. This quantifiable in vivo efficacy supports its use as a reference standard for evaluating novel GP inhibitors or for conducting mechanistic studies on glucose homeostasis in preclinical diabetes research.

Enzymology Studies Requiring the Prototypical Allosteric GP Inhibitor

Select DAB as the canonical tool compound for enzymology assays investigating the structure and function of glycogen phosphorylase. DAB is characterized by a well-defined allosteric mechanism and a Ki of approximately 400 nM, which is independent of the enzyme's phosphorylation state [1]. Its activity is highly sensitive to stereochemical modifications, as shown by the 5-fold loss of potency with its enantiomer LAB [2], making it the essential compound for validating new GP assays or screening methods.

Investigating the Glycogen Shunt in Brain Tissues and Cells

Use DAB as a validated inhibitor for studies of the brain glycogen shunt. Research has demonstrated that DAB can be used to evaluate glycogen shunt activity and its functional importance in intact brain tissue and cells, with effective concentrations ranging from 300-1000 µM and a pre-incubation period of 1 hour [1]. This provides a specific, literature-supported protocol for neuroscientists investigating the role of glycogen metabolism in brain function and memory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dideoxy-1,4-imino-d-arabinitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.